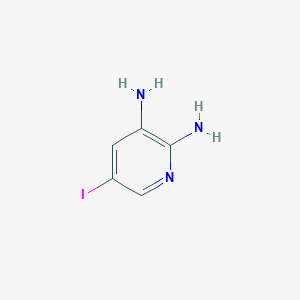

5-Iodopyridine-2,3-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRXFIAZWJFIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619366 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-01-6 | |

| Record name | 5-Iodopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodopyridine 2,3 Diamine and Analogous Pyridinediamines

Strategies for Halopyridine Precursor Functionalization

The functionalization of halopyridine precursors is a cornerstone in the synthesis of complex pyridine (B92270) derivatives. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, influences the reactivity and regioselectivity of these transformations.

Amination Routes from Halo-Substituted Pyridines

The direct amination of halo-substituted pyridines, a form of nucleophilic aromatic substitution (SNAr), is a viable pathway for installing amino groups. The success of these reactions is often dependent on the position of the halogen and the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack. researchgate.net While 2-halopyridines can react with various amine nucleophiles, the reactivity is significantly lower compared to pyrimidines or pyrazines. researchgate.net Reactions involving diaminopyrimidines have been noted to produce unpredictable yields. researchgate.net For pyridines, the presence of an additional electron-withdrawing group is often necessary for the SNAr reaction to proceed efficiently without transition-metal catalysis. researchgate.net

Reductive Pathways from Nitro-Halopyridines (e.g., 2-amino-3-nitro-5-bromopyridine)

A robust and frequently employed strategy for synthesizing 2,3-diaminopyridines involves the reduction of a nitro group situated ortho to an existing amino group. This approach typically begins with a more readily available precursor, such as 2-aminopyridine (B139424), which is first halogenated and then nitrated to install the necessary functional groups. orgsyn.org

For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523), a close analogue of the target compound, is well-documented. The process starts with the bromination of 2-aminopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org The final and critical step is the selective reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. Common methods include the use of iron powder in the presence of an acid or ammonium (B1175870) chloride, or reduction with stannous chloride. orgsyn.orgchemicalbook.com These methods are effective in producing the desired vicinal diamine structure. chemicalbook.com

| Reducing Agent/System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron powder / Ammonium chloride | Isopropanol / Water | Heated to 90°C for 45 minutes | 95% | chemicalbook.com |

| Reduced iron / Acetic acid | Ethanol (B145695) / Water | Reflux | Not specified | orgsyn.org |

| Stannous chloride (SnCl₂) | Not specified | General method for reduction | Not specified | chemicalbook.com |

Directed Iodination of Pyridine Scaffolds (e.g., 2-aminopyridine)

To synthesize the specific 5-iodo derivative, direct iodination of a suitable pyridine scaffold is a key strategy. The 2-amino group in 2-aminopyridine directs electrophilic substitution primarily to the 5-position. Various iodinating reagents and conditions have been developed to achieve this transformation efficiently.

A common laboratory-scale method involves treating 2-aminopyridine with iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. google.com This method avoids the use of organic solvents, presenting a safer and more environmentally friendly process. google.com Another effective system uses potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic solution to generate the iodinating species in situ. ijssst.info These methods provide reliable access to 2-amino-5-iodopyridine, a crucial precursor that can then undergo nitration and reduction as described in the previous section to yield 5-Iodopyridine-2,3-diamine.

| Iodinating Agent/System | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Iodine / Hydrogen Peroxide | Water | Temperature held at 80-90°C, followed by reflux | 2-Amino-5-iodopyridine | google.com |

| Potassium iodate (KIO₃) / Potassium iodide (KI) | 2 mol/L Sulfuric Acid | Heated to 100°C | 2-Amino-5-bromo-3-iodopyridine (B1270907) (from 2-amino-5-bromopyridine) | ijssst.info |

| Iodine | Dimethyl sulfoxide (B87167) (DMSO) | 20 - 100°C for 16 hours | 3-Bromo-5-iodopyridin-2-amine (from 3-bromo-2-aminopyridine) | chemicalbook.com |

Catalytic Approaches in C-N and C-I Bond Formation

Catalytic methods, particularly those employing palladium and copper, have revolutionized the formation of carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions allow for the coupling of aryl halides (including halopyridines) with amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. mit.edu This methodology can be applied to the synthesis of pyridinediamines by coupling a halo-aminopyridine with an ammonia (B1221849) surrogate or by performing a double amination on a dihalopyridine. The choice of ligand, such as DPEphos or BINAP, is crucial for achieving high activity and selectivity, even with sterically hindered or electron-poor substrates. mit.edu These reactions provide a versatile route to complex amine structures that might be difficult to access through traditional SNAr methods. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed C-N bond-forming reactions, historically known as the Ullmann condensation, are an inexpensive and effective alternative to palladium-catalyzed methods. globethesis.com These reactions are particularly useful for the synthesis of primary arylamines from aryl halides. globethesis.com Modern protocols often use a copper(I) salt, such as CuI, in combination with a ligand like L-proline, and a base in a polar solvent like DMF. globethesis.com This approach can be adapted to synthesize pyridinediamines by reacting a halo-aminopyridine with an ammonia source. Copper catalysis is also relevant in the formation of C-I bonds and can be employed in various intramolecular C-H amination processes to construct nitrogen-containing heterocycles. nih.gov

Regiochemical Control in Synthetic Protocols

Achieving the correct arrangement of substituents on the pyridine ring, known as regiochemical control, is a significant challenge in the synthesis of compounds like this compound. nih.govresearchgate.net The position of incoming functional groups is dictated by the electronic properties of the pyridine nitrogen and the directing effects of the substituents already present.

In the synthesis of 2,3-diamino-5-halopyridines, the strategy hinges on the powerful directing effect of the amino group on the 2-aminopyridine starting material. The amino group is an activating group and directs electrophilic substitution to the ortho (position 3) and para (position 5) positions.

Halogenation Step: During the initial halogenation (e.g., bromination or iodination) of 2-aminopyridine, substitution is favored at the 5-position, which is para to the directing amino group. researchgate.net This yields the 2-amino-5-halopyridine as the major product. A smaller amount of the 3,5-dihalogenated product may also be formed. researchgate.net The preference for the 5-position is a key step in establishing the final substitution pattern.

Nitration Step: The subsequent nitration of the 2-amino-5-halopyridine intermediate introduces a nitro group at the 3-position. The reaction proceeds via the formation of a nitroamino intermediate at the 2-position, which then undergoes rearrangement to place the nitro group at the 3-position. researchgate.net This rearrangement is a critical step for installing the second amino group in the correct location.

The table below outlines the sequential electrophilic substitution reactions used in the synthesis of a key precursor to 2,3-diamino-5-bromopyridine, illustrating the regiochemical outcomes.

| Step | Starting Material | Reagents | Key Intermediate | Regiochemical Outcome |

| 1. Bromination | 2-Aminopyridine | Br₂, Acetic Acid | 2-Amino-5-bromopyridine | Electrophilic substitution occurs at the 5-position (para to the amino group). researchgate.net |

| 2. Nitration | 2-Amino-5-bromopyridine | HNO₂, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | The nitro group is introduced at the 3-position (ortho to the amino group) via rearrangement. researchgate.net |

| 3. Reduction | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl | 2,3-Diamino-5-bromopyridine | The nitro group at the 3-position is reduced to an amino group. researchgate.net |

Sustainable and Efficient Synthetic Developments (e.g., aqueous solvent systems)

Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally friendly protocols, often referred to as "green chemistry." benthamscience.com A key aspect of this is the replacement of volatile and often toxic organic solvents with water. The use of aqueous solvent systems in the synthesis of pyridine derivatives offers significant advantages, including enhanced safety, reduced environmental impact, and often simplified reaction and purification procedures. chimia.chx-mol.net

A patented method for the synthesis of 2-amino-5-iodopyridine, a crucial intermediate for this compound, highlights the application of sustainable principles. This process utilizes water as the sole solvent, eliminating the need for organic solvents entirely. google.com The reaction involves the direct iodination of 2-aminopyridine in an aqueous medium.

The key steps and conditions for this sustainable synthesis are detailed in the table below.

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Key Sustainable Feature |

| 1. Dissolution | 2-Aminopyridine | - | Water | Room temperature with stirring | Aqueous solution of 2-aminopyridine | Use of water as a non-toxic, non-flammable solvent. google.com |

| 2. Iodination | Aqueous solution of 2-aminopyridine | Iodine (I₂) | Water | Heat to 60-80°C | Reaction mixture | Avoidance of organic solvents. google.com |

| 3. Oxidation & Reaction Completion | Reaction mixture | Hydrogen Peroxide (H₂O₂) | Water | Maintain temperature at 80-90°C | Reaction mixture | Hydrogen peroxide is an environmentally benign oxidizing agent. google.com |

| 4. Isolation | Reaction mixture | - | Water | Cooling and filtration | 2-Amino-5-iodopyridine | Product precipitates and is isolated by simple filtration, minimizing waste. google.com |

This aqueous-based synthesis is described as a "safe and pollution-free reaction process." google.com Furthermore, the amination of 3-amino-2-halopyridines to produce 2,3-diaminopyridine (B105623) has also been successfully carried out using aqueous ammonia, further demonstrating the viability of water-based systems for synthesizing these important intermediates. google.comorgsyn.org Such methods represent a significant advancement towards more sustainable manufacturing processes in the chemical industry.

Advanced Reactivity and Derivatization Strategies of 5 Iodopyridine 2,3 Diamine

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position of 5-Iodopyridine-2,3-diamine serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simple precursors. The C-I bond is highly reactive towards oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in many catalytic cycles. This reactivity allows for the selective formation of new bonds at this position, leaving the amino groups at C2 and C3 available for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. wikipedia.org For this compound, the reaction would proceed via oxidative addition of the palladium catalyst to the C5-I bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the 5-aryl- or 5-vinyl-pyridine-2,3-diamine product. wikipedia.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar halopyridine systems is well-established. researchgate.netmdpi.com The electron-donating amino groups on the ring are expected to enhance the electron density of the pyridine (B92270) system, which can influence the rate of the catalytic cycle. However, the high reactivity of the C-I bond generally ensures efficient coupling. A variety of boronic acids can be employed, allowing for the introduction of diverse aryl, heteroaryl, or alkenyl substituents at the C5 position.

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridine Substrates This table presents data from analogous reactions to illustrate the general conditions and scope of the Suzuki-Miyaura coupling on the pyridine scaffold.

| Entry | Halopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 95 |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 89 |

| 3 | 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Phosphine (B1218219) Oxide | KF | Dioxane | 85 |

| 4 | 4-Iodopyridine | L-Aspartic acid derivative | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 |

The Stille coupling reaction provides another robust method for C-C bond formation by coupling an organohalide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the context of this compound, the C5-I bond would readily react with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) in the presence of a suitable palladium catalyst. This reaction would introduce a new carbon-based substituent at the C5 position. The toxicity of organotin compounds is a notable drawback, but the reaction's reliability and broad scope make it a valuable synthetic tool. wikipedia.orgorganic-chemistry.org

Table 2: General Conditions for Stille Coupling Reactions This table illustrates typical components used in Stille coupling reactions, which are applicable to substrates like this compound.

| Component | Examples | Purpose |

| Aryl Halide | Aryl Iodide, Aryl Bromide, Aryl Triflate | Electrophilic partner |

| Organostannane | R-Sn(n-Bu)₃ (R = Vinyl, Aryl, Alkynyl) | Nucleophilic partner (transmetalating agent) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling cycle |

| Ligand | PPh₃, AsPh₃, P(o-tol)₃ | Stabilizes the catalyst and modulates reactivity |

| Additives | CuI, LiCl | Can accelerate the transmetalation step |

| Solvent | Toluene, THF, DMF, Dioxane | Solubilizes reactants and catalyst |

The Buchwald-Hartwig amination is a premier method for the palladium-catalyzed formation of carbon-nitrogen bonds. wikipedia.orgjk-sci.com This reaction couples aryl halides or triflates with a wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates. acsgcipr.orgacs.org For this compound, this reaction offers a direct route to synthesize N5-substituted derivatives, transforming the C5-I bond into a new C-N bond.

The reaction requires a palladium catalyst, a phosphine-based ligand, and a base. jk-sci.com The choice of ligand is critical and often dictates the scope and efficiency of the transformation. mit.edu Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination step. nih.gov This methodology would allow for the coupling of this compound with a diverse range of amines (aliphatic, aromatic, heterocyclic) to generate novel trisubstituted pyridine derivatives.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table shows examples of conditions for C-N cross-coupling, demonstrating the potential for functionalizing the C5-I bond of this compound.

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Product Type |

| 1 | Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | N-Aryl Primary Amine |

| 2 | Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | N-Aryl Secondary Amine |

| 3 | Aryl Iodide | Aniline | Pd Catalyst / L7 | Weak Base | DME | Diaryl Amine |

| 4 | 3-Bromopyridine | Morpholine | [Pd-LX]₂[BF₄]₂ / DavePhos | Base | Dioxane | N-Heteroaryl Morpholine |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction is generally feasible only when the aromatic ring is activated by potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. stackexchange.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

In pyridine systems, the ring nitrogen atom acts as an electron sink, inherently activating the C2 (ortho) and C4 (para) positions towards nucleophilic attack. stackexchange.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C3 or C5 (meta) positions does not allow for this delocalization, making SNAr at these positions much less favorable.

For this compound, the site of potential SNAr is the C5 position, which bears a good leaving group (iodide). However, this position is electronically disfavored for nucleophilic attack. Furthermore, the pyridine ring is substituted with two strongly electron-donating amino groups at the C2 and C3 positions. These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Consequently, a standard SNAr reaction at the C5-I bond of this compound is predicted to be extremely sluggish or entirely unsuccessful.

Given the electronic deactivation of the pyridine ring by the two amino groups, this compound is expected to show poor reactivity towards N-centered (e.g., amines), O-centered (e.g., alkoxides, phenoxides), and S-centered (e.g., thiolates) nucleophiles under typical SNAr conditions. sci-hub.se While reactions of halopyridines with various nucleophiles are known, they often require harsh conditions or specific activation, such as the presence of strong electron-withdrawing groups, which are absent in this molecule. sci-hub.se

For a substitution reaction to occur at the C5 position, alternative strategies would likely be required, such as transition metal-catalyzed amination, etherification, or thiolation reactions (e.g., Buchwald-Hartwig or Ullmann-type couplings), which proceed through different mechanistic pathways not reliant on the formation of a Meisenheimer complex. Catalytic methods that activate the pyridine ring via η⁶-coordination to a transition metal could also potentially enable substitution, but this is a specialized approach. thieme-connect.de

Annulation and Heterocycle Formation

The strategic placement of vicinal amino groups and an iodo-substituent on the pyridine ring makes this compound a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The annulation reactions involving the diamine functionality are pivotal in constructing bicyclic and polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The condensation of this compound with various reagents is a common and effective method for the synthesis of 6-iodo-1H-imidazo[4,5-b]pyridine derivatives. This scaffold is of significant interest due to its structural analogy to purines, which imparts a wide range of biological activities. nih.govirb.hr

One of the most straightforward methods involves the reaction of the diamine with carboxylic acids or their derivatives. For instance, condensation with formic acid typically yields the parent 6-iodo-1H-imidazo[4,5-b]pyridine. nih.gov Similarly, reaction with other aliphatic or aromatic carboxylic acids can introduce a variety of substituents at the 2-position of the imidazo[4,5-b]pyridine core. The reaction conditions often involve heating the reactants in a suitable solvent, sometimes with a dehydrating agent or a catalyst to facilitate the cyclization. nih.gov

Another widely used approach is the reaction with aldehydes. For example, the condensation of 5-substituted-2,3-diaminopyridines with benzaldehyde (B42025) derivatives can afford the corresponding 2-phenyl-3H-imidazo[4,5-b]pyridines. mdpi.com The reaction is typically carried out in a solvent like ethanol (B145695) under reflux, and may be promoted by an oxidizing agent or a catalyst to facilitate the cyclization and aromatization steps. mdpi.com The use of catalysts such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay has been reported to efficiently promote the synthesis of imidazopyridine derivatives in excellent yields. nih.gov

The following table summarizes representative examples of reagents used for the synthesis of imidazo[4,5-b]pyridine derivatives from diamino pyridines.

| Reagent Category | Specific Reagent Example | Resulting 2-Substituent on Imidazo[4,5-b]pyridine |

| Carboxylic Acids | Formic Acid | Unsubstituted |

| Acetic Acid | Methyl | |

| Benzoic Acid | Phenyl | |

| Aldehydes | Benzaldehyde | Phenyl |

| 4-Fluorobenzaldehyde | 4-Fluorophenyl | |

| Ketones | Acetone | 2,2-Dimethyl (after oxidation) |

Formation of Polycyclic Heteroaromatic Systems (e.g., pyrido[2′,3′:5,6]pyrazino[2,3-f]mdpi.comchim.itphenanthroline)

The diamine functionality of this compound also serves as a key building block for the construction of more complex, polycyclic heteroaromatic systems. These larger, planar aromatic structures are of interest for their potential applications in areas such as optoelectronics, sensing, and as intercalating agents for DNA.

A notable example is the synthesis of derivatives of pyrido[2′,3′:5,6]pyrazino[2,3-f]phenanthroline. The formation of this tetracyclic system can be envisioned through a multi-step synthetic sequence. A plausible route involves the initial condensation of this compound with a suitable dicarbonyl compound, such as 1,10-phenanthroline-5,6-dione, to form a pyrazino[2,3-b]pyridine ring fused to the phenanthroline core. The reaction between an o-diamine and a 1,2-dione is a classic method for the formation of pyrazine (B50134) rings.

The general reaction scheme for the formation of such polycyclic systems is as follows:

Condensation: The 2,3-diamine groups of this compound react with the two carbonyl groups of the dione (B5365651) to form a dihydropyrazine (B8608421) intermediate.

Aromatization: The intermediate can then be oxidized to the fully aromatic pyrazine ring, resulting in the formation of the fused polycyclic system.

Alkylation and Arylation Studies on Amine Functionalities

The presence of two distinct nitrogen atoms in the imidazo[4,5-b]pyridine ring system derived from this compound—one on the pyridine ring and one on the imidazole (B134444) ring—leads to the possibility of regioisomerism upon N-alkylation or N-arylation. Understanding the factors that control the regioselectivity of these reactions is crucial for the targeted synthesis of specific isomers with desired biological or material properties.

Regioisomeric Analysis of N-Alkylation Products

The alkylation of 6-iodo-1H-imidazo[4,5-b]pyridine can theoretically occur at the N1 or N3 position of the imidazole ring, or at the N4 position of the pyridine ring. However, under many conditions, alkylation is favored at the nitrogen atoms of the pyridine ring. fabad.org.tr For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions has been shown to yield a mixture of N3 and N4 regioisomers. mdpi.com In some cases, with specific alkylating agents like ethyl bromoacetate, the formation of all three possible N1, N3, and N4 regioisomers has been observed. mdpi.com

The determination of the exact structure of the resulting regioisomers is a critical aspect of these studies. Advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose. fabad.org.trnih.gov By observing through-space correlations between the protons of the newly introduced alkyl group and the protons on the heterocyclic core, the site of alkylation can be unambiguously assigned. fabad.org.tr For example, a strong NOE between the benzylic protons of an N-benzyl group and the H-5 proton of the imidazo[4,5-b]pyridine skeleton would confirm the formation of the N4 regioisomer. fabad.org.tr

The ratio of the formed regioisomers can be influenced by several factors, including:

The nature of the alkylating agent: Steric hindrance and the electronics of the alkylating agent can influence which nitrogen atom is preferentially attacked.

The reaction conditions: The choice of base, solvent, and temperature can significantly impact the product distribution. For example, studies on the N-alkylation of indazoles have shown that the combination of sodium hydride in tetrahydrofuran (B95107) can favor N-1 selectivity. beilstein-journals.org

Substituents on the heterocyclic core: The electronic nature of the substituents on the imidazo[4,5-b]pyridine ring can alter the nucleophilicity of the different nitrogen atoms.

The following table provides a hypothetical representation of the types of data that would be collected in a regioisomeric analysis of N-alkylation.

| Alkylating Agent | Base/Solvent | Product Ratio (N1:N3:N4) | Major Isomer |

| Methyl Iodide | K₂CO₃ / DMF | 10 : 30 : 60 | N4 |

| Benzyl Bromide | NaH / THF | 5 : 25 : 70 | N4 |

| Ethyl Bromoacetate | K₂CO₃ / DMF | 15 : 45 : 40 | N3 |

Coordination Chemistry: Ligand Synthesis and Organometallic Complexation

The imidazo[4,5-b]pyridine scaffold, derivable from this compound, possesses multiple nitrogen atoms that can act as coordination sites for metal ions. This makes these compounds attractive ligands for the synthesis of a wide range of organometallic complexes. The coordination chemistry of such ligands is an active area of research, with potential applications in catalysis, sensing, and the development of new materials with interesting photophysical or magnetic properties.

Ligands based on the imidazo[4,5-b]pyridine framework can coordinate to metal centers in various modes. For example, they can act as monodentate ligands, coordinating through the pyridine nitrogen (N4), or as bidentate ligands, chelating the metal through both the pyridine nitrogen and one of the imidazole nitrogens (N3). The specific coordination mode will depend on the steric and electronic properties of the ligand, the nature of the metal ion, and the presence of other competing ligands in the coordination sphere.

The synthesis of organometallic complexes involving these ligands typically involves the reaction of the free ligand with a suitable metal precursor, such as a metal halide or a metal complex with labile ligands. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which provides definitive structural information.

The presence of the iodo-substituent on the ligand backbone offers a unique opportunity for post-synthetic modification of the organometallic complex. The iodine atom can be readily transformed into other functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents onto the periphery of the complex, enabling the fine-tuning of its properties without altering the primary coordination sphere of the metal. This approach is a powerful strategy for the rational design of functional organometallic materials.

| Metal Precursor | Ligand | Resulting Complex Type | Potential Application |

| PdCl₂(CH₃CN)₂ | 6-Iodo-2-phenyl-1H-imidazo[4,5-b]pyridine | Square Planar Pd(II) Complex | Cross-coupling Catalyst |

| Ru(bpy)₂Cl₂ | 6-Iodo-1H-imidazo[4,5-b]pyridine | Octahedral Ru(II) Complex | Photoredox Catalyst |

| [Ir(ppy)₂Cl]₂ | 6-Iodo-2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyridine | Cyclometalated Ir(III) Complex | OLED Emitter |

Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Insights

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Iodopyridine-2,3-diamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography offer unambiguous structural data.

NMR spectroscopy is a powerful tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq

The ¹H-NMR and ¹³C-NMR spectra provide definitive information about the hydrogen and carbon environments within the this compound molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The pyridine (B92270) ring contains two aromatic protons, H-4 and H-6. Due to their different electronic environments, they appear as distinct signals, likely as doublets because of coupling to each other. The protons of the two amino groups (-NH₂) at the C-2 and C-3 positions would typically appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom bonded to the iodine (C-5) is expected to show a signal at a characteristically high chemical shift due to the heavy atom effect of iodine. The carbons bonded to the amino groups (C-2 and C-3) will also have their chemical shifts influenced by the electron-donating nature of the nitrogen atoms.

The following table presents predicted NMR data based on established substituent effects on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~150-155 |

| C3 | - | ~135-140 |

| C4 | Doublet, ~6.8-7.2 | ~110-115 |

| C5 | - | ~85-95 |

| C6 | Doublet, ~7.5-7.9 | ~145-150 |

| 2-NH₂ | Broad Singlet, ~4.5-5.5 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NOESY for Stereochemical and Regioisomeric Assignment

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is an NMR technique that identifies protons that are close to each other in space, typically within 5 Å. researchgate.netlibretexts.org This is independent of the through-bond connectivity and provides crucial information for stereochemical and regioisomeric assignments. uchicago.edu

For a planar molecule like this compound, a NOESY experiment can confirm the regiochemistry by showing spatial correlations between adjacent protons. For instance, a cross-peak would be expected between the proton at C-4 and the protons of the amino group at C-3. Similarly, correlations between the protons of the two adjacent amino groups (at C-2 and C-3) would provide evidence for their proximity. youtube.com This technique is particularly valuable in more complex derivatives where steric hindrance might force substituents into specific conformations. The presence or absence of specific NOE cross-peaks can help to define the preferred three-dimensional structure of the molecule in solution. researchgate.net

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₅H₆IN₃), the expected exact mass is approximately 234.96 g/mol . Techniques such as Electrospray Ionization (ESI) combined with high-resolution mass spectrometry (HRMS) are ideal for confirming the molecular formula. chemicalbook.com

The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for this molecule would likely include the loss of the iodine atom, as well as the sequential loss of the amino groups.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of the parent compound, pyridine-2,3-diamine, offers significant insight. nih.gov

The crystal structure of pyridine-2,3-diamine reveals an extensive network of hydrogen bonds. nih.gov All hydrogen atoms from both amino groups act as donors, while the pyridine nitrogen and the exocyclic amino nitrogens act as acceptors. nih.gov This leads to the formation of a complex three-dimensional network. nih.gov

For this compound, a similar hydrogen-bonding motif is expected. The introduction of the large, polarizable iodine atom at the 5-position would likely influence the crystal packing. It may introduce additional intermolecular contacts, such as halogen bonding, and will alter the unit cell dimensions. The planarity of the pyridine ring is expected to be maintained, though the ortho-amino groups may be slightly twisted out of the plane to minimize steric interactions, a phenomenon observed in related halogenated pyridinediamines.

Table 2: Crystallographic Data for the Parent Compound Pyridine-2,3-diamine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇N₃ |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| a (Å) | 16.4670 (3) |

| c (Å) | 3.9064 (12) |

| V (ų) | 1059.3 (3) |

| Z | 8 |

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying aminopyridine systems. researchgate.netresearchgate.net Calculations can be performed to optimize the molecular geometry, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing a theoretical framework to understand the reactivity and stability of "this compound".

Detailed research findings from DFT studies on substituted pyridines suggest that the electronic properties of "this compound" are significantly influenced by the interplay of its substituent groups. The amino groups (-NH2) at the 2 and 3 positions are electron-donating, increasing the electron density of the pyridine ring. Conversely, the iodine atom at the 5-position is electron-withdrawing due to its electronegativity, creating a unique electronic distribution across the molecule.

DFT calculations can elucidate several key electronic descriptors for "this compound":

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For "this compound", the electron-donating amino groups would be expected to raise the HOMO energy, while the electron-withdrawing iodine would lower the LUMO energy. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. In "this compound", the nitrogen atoms of the amino groups and the pyridine ring are expected to be electron-rich (nucleophilic), while the hydrogen atoms of the amino groups and the region around the iodine atom may be electron-deficient (electrophilic).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, quantifying the delocalization of electron density from occupied to unoccupied orbitals. This can reveal hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.6 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Disclaimer: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound", MD simulations can provide valuable information about its conformational flexibility and interactions with its environment, such as a solvent or a biological target.

The conformational landscape of "this compound" is of particular interest due to the presence of the two amino groups. Rotation around the C-N bonds of these groups can lead to different conformers with varying energies and properties. MD simulations can explore these conformational possibilities and identify the most stable, low-energy structures.

Key insights from MD simulations would include:

Conformational Preferences: By simulating the molecule's movement, MD can determine the preferred orientations of the amino groups relative to the pyridine ring. This is crucial for understanding how the molecule might fit into a receptor's binding site.

Solvent Effects: MD simulations can explicitly model the interactions between "this compound" and solvent molecules (e.g., water), revealing how the solvent influences its conformation and dynamics.

Flexibility and Rigidity: The simulations can identify which parts of the molecule are flexible and which are rigid. This information is important for drug design, as a certain degree of rigidity is often required for potent binding to a target.

Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations

| Dihedral Angle | Average Value (degrees) | Fluctuation (degrees) | Predominant Conformation |

| H-N-C2-C3 | 15 | ± 10 | The amino group at position 2 exhibits some rotational freedom. |

| H-N-C3-C2 | 170 | ± 15 | The amino group at position 3 shows a different preferred orientation. |

Disclaimer: The data presented here is for illustrative purposes to show the type of output from MD simulations and does not represent actual experimental or calculated values.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for "this compound" would require a dataset of structurally related compounds with measured biological activities, the principles of QSAR can be discussed in the context of this molecule.

A QSAR study on a series of substituted pyridine-2,3-diamines could help in understanding the structural requirements for a particular biological activity. The model would be built by calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their activity.

Relevant molecular descriptors for a QSAR model of "this compound" and its analogs could include:

Electronic Descriptors: As calculated by DFT, these could include HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological Descriptors: Which are numerical representations of the molecular structure.

Once a predictive QSAR model is developed, it can be used to estimate the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For "this compound", a QSAR model could help to predict how modifications to the substituent groups (e.g., replacing iodine with another halogen) would affect its activity.

Table 3: Example of Descriptors for a Hypothetical QSAR Model of Substituted Pyridine-2,3-diamines

| Compound | logP | Molecular Weight | HOMO Energy (eV) | Biological Activity (IC50, µM) |

| 5-Chloropyridine-2,3-diamine | 1.2 | 143.57 | -5.9 | 10.5 |

| 5-Bromopyridine-2,3-diamine | 1.4 | 188.02 | -5.85 | 8.2 |

| This compound | 1.7 | 235.02 | -5.8 | 5.1 |

Disclaimer: This table provides a hypothetical example of the data used in a QSAR study. The biological activity values are purely illustrative.

Applications in Chemical Biology and Pharmaceutical Research

Function as Pharmaceutical Intermediates

As a functionalized diamine, 5-Iodopyridine-2,3-diamine is a key starting material for constructing a variety of pharmaceutically important compounds. Diaminopyridines, in general, are recognized as crucial intermediates for a range of therapeutic agents. google.com The presence of the iodine atom at the 5-position offers a strategic advantage, providing a site for further chemical modifications, such as cross-coupling reactions, to introduce additional molecular complexity.

The adjacent amino groups at the 2- and 3-positions of the pyridine (B92270) ring are ideally situated for cyclization reactions to form fused heterocyclic systems. These resulting scaffolds are often bioisosteres of naturally occurring purines, allowing them to interact with various biological targets. nih.govnih.gov

Imidazo[1,2-a]pyridine (B132010): This scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities. rsc.org Derivatives of imidazo[1,2-a]pyridine are developed for uses including anti-inflammatory, antitumor, antiviral, and antibacterial agents. researchgate.netunito.it The synthesis of these compounds often involves the condensation of a 2-aminopyridine (B139424) derivative with other reagents. nih.govresearchgate.net Starting with a precursor like this compound allows for the generation of iodo-substituted imidazo[1,2-a]pyridine cores, which can be further functionalized.

Imidazole[4,5-b]pyridine: This isomeric system, also known as 1H-imidazo[4,5-b]pyridine, is structurally analogous to purines and is a core component of many biologically active molecules. nih.gov The most common synthetic routes involve the condensation of pyridine-2,3-diamine with carboxylic acids or aldehydes under oxidative conditions. nih.gov The use of this compound as the starting material directly incorporates an iodine atom onto the pyridine ring of the fused system, creating a versatile intermediate for developing novel therapeutic agents, including inotropic agents used to modify the force of heart muscle contractions. google.com

| Heterocycle | Precursor | Synthetic Approach | Therapeutic Relevance |

| Imidazo[1,2-a]pyridine | 2,3-Diaminopyridine (B105623) derivatives | Condensation and cyclization reactions researchgate.netnih.gov | Antitumor, anti-inflammatory, antimicrobial agents nih.govresearchgate.net |

| Imidazole[4,5-b]pyridine | 2,3-Diaminopyridine derivatives | Condensation with carboxylic acids or aldehydes nih.gov | Inotropic agents, purine (B94841) bioisosteres google.comosi.lv |

The development of new antibacterial agents is a critical area of pharmaceutical research. 2,3-Diaminopyridine and its derivatives are valuable intermediates in the synthesis of novel antibiotics. google.com Specifically, they are used to create cephem-type antibacterial compounds that feature an imidazo[4,5-b]pyridiniummethyl substituent. google.com Cephalosporins are a major class of β-lactam antibiotics that contain a cephem nucleus. nih.gov By using this compound, medicinal chemists can synthesize and explore novel cephalosporin (B10832234) analogues where the iodo-substituted imidazopyridine moiety can be tailored to enhance antibacterial activity or overcome resistance mechanisms. google.com

Exploration in Drug Discovery Programs

The heterocyclic systems derived from this compound are actively explored in modern drug discovery for their diverse pharmacological profiles and suitability for advanced screening and design techniques.

Imidazopyridine scaffolds, which are readily synthesized from 2,3-diaminopyridine precursors, exhibit a remarkable spectrum of biological activities. researchgate.netcapes.gov.br This versatility has made them a focal point of many research programs aimed at discovering new treatments for a wide range of diseases.

Antimicrobial Activity: Various imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives have demonstrated potent effects against bacterial and fungal pathogens. researchgate.netresearchgate.net For instance, certain imidazo[4,5-b]pyridine derivatives have shown significant antibacterial activity, suggesting their potential as a template for new antimicrobial drugs. eurjchem.com

Anti-inflammatory Activity: The imidazopyridine core is found in molecules with anti-inflammatory properties. nih.gov Their structural similarity to other anti-inflammatory agents allows them to modulate biological pathways involved in inflammation.

Antitumor Activity: Many derivatives of both imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine have been investigated for their anticancer properties. nih.govnih.gov They can exert cytotoxic effects against various cancer cell lines, including breast cancer. researchgate.neteurjchem.com Their mechanism often involves interacting with key biomolecules like kinases or DNA, leveraging their structural resemblance to purines. unito.it

| Biological Activity | Imidazopyridine Scaffold | Research Findings |

| Antimicrobial | Imidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine | Effective against various bacterial and fungal strains. researchgate.netresearchgate.neteurjchem.com |

| Anti-inflammatory | Imidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine | Derivatives show potential as anti-inflammatory agents. nih.govresearchgate.net |

| Antitumor | Imidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine | Display cytotoxic activity against multiple cancer cell lines. nih.goveurjchem.comnih.gov |

Fragment-Based Drug Design (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.gov This approach uses small, low-molecular-weight molecules, or "fragments," as starting points for building more potent and selective drug candidates. mdpi.com

This compound possesses several characteristics that make it and its immediate derivatives highly suitable for FBDD:

Low Molecular Weight: It fits the typical "Rule of Three" criteria for a fragment, having a molecular weight under 300 Da. mdpi.com

Structural Simplicity and Diversity: The pyridine core provides a defined three-dimensional shape, while the amino and iodo groups offer vectors for chemical elaboration.

Reactive Handle: The iodine atom is particularly valuable as it serves as a "handle" for well-established chemical reactions (e.g., Suzuki or Sonogashira couplings), allowing chemists to systematically "grow" or link the fragment to other molecules to improve binding affinity to a biological target. drugdiscoverychemistry.com

By including such a functionalized heterocyclic core in a fragment library, researchers can efficiently screen for initial weak binders to a target protein and then use structure-guided methods to optimize these hits into lead compounds. dtu.dk

A key reason for the biological activity of imidazopyridine derivatives is their ability to act as biomolecular mimics. The fused imidazo[4,5-b]pyridine ring system is structurally very similar to natural purines (adenine and guanine), which are fundamental components of DNA, RNA, and essential signaling molecules like ATP. nih.gov

This structural resemblance allows these molecules to interact with enzymes and receptors that normally bind purines, such as protein kinases, which are critical targets in cancer therapy. nih.govunito.it By mimicking the natural ligand, the imidazopyridine derivative can act as a competitive inhibitor, blocking the active site of an enzyme and disrupting a disease-related pathway. The 5-iodo substituent on the precursor can be a crucial element in fine-tuning these interactions, either by providing a specific contact point within the binding pocket or by serving as a synthetic handle to attach other groups that can enhance target engagement.

Kinase Hinge-Binding Motif Studies

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, making them prominent targets for drug discovery, particularly in oncology and inflammatory diseases. nih.gov A majority of kinase inhibitors function by competing with ATP for binding to the enzyme's active site. chemrxiv.org A key interaction within this site occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. chemrxiv.org These inhibitors typically form one to three hydrogen bonds with the backbone of the hinge residues, an interaction crucial for their potency and affinity. nih.govchemrxiv.org

The 2-aminopyridine structure, a core component of this compound, is recognized as a privileged scaffold for engaging in these critical hinge-binding interactions. researchgate.net The arrangement of nitrogen atoms and the amino substituent on the pyridine ring allows it to act as both a hydrogen bond donor and acceptor, mimicking the adenine (B156593) portion of ATP and effectively anchoring the inhibitor to the kinase hinge. chemrxiv.org

While direct studies on this compound as a hinge-binder are not extensively detailed, research on closely related analogues highlights the utility of this chemical framework. For instance, the structurally similar compound 2-amino-5-bromo-3-iodopyridine (B1270907) serves as a key intermediate in the synthesis of potent kinase inhibitors. acs.org This precursor allows for sequential, site-selective modifications, such as Suzuki coupling reactions, to introduce various aryl groups. acs.org This strategic derivatization leverages the core aminopyridine motif to ensure hinge binding while the appended groups can be tailored to occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity for specific kinases like Activin receptor-like kinase 2 (ALK2). acs.org The exploration of diverse heterocyclic cores to replace known hinge-binding motifs is an active area of research aimed at discovering novel chemotypes with improved pharmacological properties. nih.gov

Investigation as Potential Therapeutics for Diverse Indications

The versatility of the diaminopyridine scaffold has led to its investigation in the development of potential treatments for a wide array of diseases. Derivatives stemming from precursors like 5-bromo-2,3-diaminopyridine have shown promise across several therapeutic areas.

Genetic Disorders: Derivatives of halogenated aminopyridines have been synthesized and evaluated as potent inhibitors of ALK2, a kinase implicated in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP). acs.org FOP is characterized by the abnormal formation of bone in soft tissues. By inhibiting the overactive ALK2 kinase, these compounds aim to halt the pathological signaling cascade responsible for this process. acs.org

Infectious Diseases: The 2,3-diaminopyridine core is a valuable synthon for creating more complex heterocyclic systems with biological activity. researchgate.net For example, it can be reacted with various aldehydes to produce azabenzimidazoles. Certain compounds from this class have demonstrated promising activity against parasitic protozoans, including Plasmodium falciparum (the parasite that causes malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). researchgate.net Furthermore, cyclocondensation of 5-bromo-2,3-diaminopyridine can yield imidazo[4,5-b]pyridine derivatives, which have been explored for their potential as antibacterial and antimycotic agents. mdpi.com

Oncology and Proliferative Disorders: Pyridine-based molecules are among the most common heterocyclic structures found in FDA-approved drugs and are known to exhibit a wide range of biological activities, including antiproliferative effects. nih.gov The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of activity against various cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications to a lead compound affect its biological activity. For derivatives of this compound and its analogues, SAR investigations have been crucial in optimizing their potency and selectivity as kinase inhibitors. acs.orgnih.gov

A notable example is the development of ALK2 inhibitors from a 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine scaffold, which was synthesized using 2-amino-5-bromo-3-iodopyridine as a starting material. acs.org In this study, researchers systematically introduced a variety of aryl and heteroaryl groups at the 5-position of the pyridine ring via a second Suzuki coupling reaction. The resulting compounds were then tested for their ability to inhibit ALK2.

Key SAR findings from this research include:

Impact of Substituents at the 5-Position: The nature of the group at the 5-position significantly influenced the inhibitor's potency. Small, polar, and hydrogen-bond-accepting groups were found to be favorable.

Role of the 2-Amino Group: The 2-amino group is essential for the primary interaction with the kinase hinge region, forming a critical hydrogen bond.

Contribution of the Trimethoxyphenyl Group: The 3-(3,4,5-trimethoxyphenyl) group occupies a specific pocket in the ATP-binding site, and modifications to this group could alter selectivity and potency.

The table below summarizes the activity of selected derivatives from this study, illustrating the impact of different substituents at the 5-position on ALK2 inhibition.

| Compound | 5-Position Substituent (R) | ALK2 IC50 (nM) |

|---|---|---|

| K02288 | 4-methyl-1H-pyrazol-1-yl | 1.1 |

| Derivative A | Phenyl | >1000 |

| Derivative B | 3-Pyridyl | 25 |

| Derivative C | 4-Pyridyl | 8.6 |

| Derivative D | 2-Pyrimidinyl | 3.8 |

This systematic approach demonstrates how modifying the peripheral substituents around the core aminopyridine scaffold can dramatically alter biological activity, guiding the design of more effective and specific therapeutic agents. acs.org General SAR principles for pyridine derivatives also indicate that the number and position of groups like halogens and methoxy (B1213986) substituents can significantly affect antiproliferative activity. nih.gov

Conclusion and Future Research Trajectories

Summary of Current Research Landscape

The current body of scientific literature indicates that 5-iodopyridine-2,3-diamine is a novel or less-explored chemical entity. While direct studies focusing exclusively on its synthesis, properties, and applications are not extensively documented, the research landscape of its structural analogs, particularly halogenated 2,3-diaminopyridines, provides a foundational understanding. The primary focus in this area has been on the synthesis and utility of bromo- and chloro-substituted pyridinediamines as versatile building blocks in medicinal and materials chemistry. These compounds serve as crucial precursors for the construction of more complex heterocyclic systems, such as imidazopyridines, which exhibit a wide range of biological activities. The existing research, therefore, offers a predictive framework for the potential of this compound, suggesting its promise as a valuable intermediate for developing novel chemical entities with tailored functionalities.

Identification of Unexplored Synthetic Avenues

Based on established synthetic routes for analogous halogenated pyridinediamines, several unexplored avenues for the synthesis of this compound can be proposed. A plausible and direct approach would involve the direct iodination of 2,3-diaminopyridine (B105623). However, controlling the regioselectivity of this reaction could be challenging due to the activating nature of the two amino groups.

A more controlled, multi-step synthesis could commence from 2-aminopyridine (B139424). This pathway would likely involve an initial iodination at the 5-position to yield 2-amino-5-iodopyridine, a known compound. sigmaaldrich.comchemicalbook.com Subsequent nitration at the 3-position, followed by the reduction of the nitro group, would furnish the desired this compound. This method mirrors the established synthesis of 2,3-diamino-5-bromopyridine (B182523) from 2-amino-5-bromopyridine, which involves nitration and subsequent reduction. orgsyn.orgresearchgate.net

An alternative strategy could employ a Finkelstein reaction on a suitable bromo-precursor, such as 2-amino-5-bromo-3-nitropyridine, to introduce the iodine atom, followed by reduction of the nitro group. chemicalbook.com The feasibility and optimization of these potential synthetic routes remain to be experimentally validated.

Table 1: Proposed Synthetic Strategies for this compound (Note: This table is based on theoretical pathways derived from analogous reactions and requires experimental verification.)

| Strategy | Starting Material | Key Intermediates | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Direct Iodination | 2,3-Diaminopyridine | - | Atom-economical, fewer steps | Poor regioselectivity, potential for over-iodination |

| Multi-step Synthesis | 2-Aminopyridine | 2-Amino-5-iodopyridine, 2-Amino-5-iodo-3-nitropyridine | Good regiocontrol | Longer reaction sequence, potentially lower overall yield |

Prospective Derivatization for Enhanced Functionality

The structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its physicochemical and biological properties. The adjacent amino groups at the 2- and 3-positions are particularly reactive and can undergo condensation reactions with various electrophiles to form a range of heterocyclic systems. For instance, reaction with aldehydes or carboxylic acids would yield imidazopyridine derivatives.

The iodine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would enable the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively. The ability to perform these transformations selectively in the presence of the amino groups would be a key aspect to explore.

Table 2: Potential Derivatization Reactions of this compound (Note: This table outlines potential reactions based on the functional groups present and requires experimental validation.)

| Reaction Type | Reagent | Functional Group Targeted | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Condensation | Aldehydes, Carboxylic Acids | 2,3-Diamine | Imidazopyridines | Medicinal Chemistry |

| Suzuki Coupling | Arylboronic acids | 5-Iodo | 5-Aryl-pyridine-2,3-diamines | Materials Science, Medicinal Chemistry |

| Sonogashira Coupling | Terminal alkynes | 5-Iodo | 5-Alkynyl-pyridine-2,3-diamines | Materials Science, Chemical Biology |

Emerging Roles in Advanced Chemical Biology and Medicinal Chemistry

The structural motifs present in this compound and its potential derivatives are of significant interest in chemical biology and medicinal chemistry. Diaminopyridine derivatives are known to act as bioisosteres for purines and pteridines, enabling them to interact with a variety of biological targets. The incorporation of a heavy iodine atom could also be leveraged for applications in X-ray crystallography to aid in structure-based drug design.

Furthermore, the imidazopyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects. The 5-iodo substituent provides a vector for the introduction of pharmacophores that can modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The development of novel kinase inhibitors and DNA-intercalating agents represents a particularly promising avenue for future research.

Challenges and Opportunities in the Field of Halogenated Pyridinediamines

The field of halogenated pyridinediamines, while promising, faces several challenges that also present opportunities for innovation. A primary challenge is the development of efficient and regioselective halogenation methods, particularly for the introduction of iodine. Overcoming this hurdle will require the exploration of novel catalysts and reaction conditions.

Another challenge lies in the selective functionalization of the different reactive sites within the molecule. Developing orthogonal protection and deprotection strategies for the amino groups and the halogen atom will be crucial for the synthesis of complex derivatives.

Despite these challenges, the opportunities in this field are substantial. The development of a robust synthetic toolbox for the preparation and derivatization of compounds like this compound will open doors to new classes of compounds with unique properties. There is a significant opportunity to explore the application of these compounds in areas beyond medicinal chemistry, such as in the design of novel organic light-emitting diodes (OLEDs), sensors, and catalysts. The systematic investigation of the structure-property relationships of a library of this compound derivatives could lead to the discovery of molecules with exceptional performance in these advanced applications.

Q & A

Q. What are the optimal synthetic routes for 5-Iodopyridine-2,3-diamine, and how can purity be verified?

- Methodological Answer : A common approach involves halogenation of pyridine precursors followed by amination. For example, substituting a bromine or chlorine atom in pyridinediamine derivatives with iodine using NaI/CuI catalysts under reflux conditions (e.g., in DMF at 120°C for 12–24 hours) . Post-synthesis, purity can be verified via:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., observed [M+H]+ matching theoretical values within ±0.0002 Da) .

- HPLC with UV detection : Using a C18 column and acetonitrile/water gradient to assess retention times and peak homogeneity.

Key Data :

| Technique | Expected Outcome | Reference |

|---|---|---|

| HRMS | m/z calcd. for C5H7IN3: 235.9692; found: 235.9695 | |

| HPLC Retention | ~8.2 min (90% acetonitrile) | N/A |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for aromatic protons in the δ 6.8–7.5 ppm range and amine protons (exchangeable) at δ 4.5–5.5 ppm .

- 13C NMR : Iodine’s electron-withdrawing effect deshields adjacent carbons (e.g., C-5 at ~117 ppm in bromo analogues) .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact .

- Store in amber glass vials at 2–8°C to prevent photodegradation.

- In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin contact : Wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between pyridinediamine derivatives?

- Methodological Answer :

- Use SHELXL for refinement, which robustly handles twinned or high-resolution data . For example, discrepancies in bond lengths (e.g., C-I vs. C-Br in analogues) may arise from radiation damage or disorder. Mitigate by:

- Collecting multiple datasets at low temperatures (100 K).

- Applying anisotropic displacement parameters for heavy atoms (e.g., iodine) .

Case Study : 5-Bromopyridine-2,3-diamine showed C-Br = 1.89 Å, while iodine analogues require recalibration due to larger atomic radii .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s σ-hole enhances electrophilicity at C-5 .

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh3)4) to predict coupling efficiency at C-2/C-3 positions .

Key Data :

| Parameter | Value (DFT/B3LYP/6-311++G**) | Reference |

|---|---|---|

| HOMO-LUMO gap | 4.8 eV | |

| Fukui Index (C-5) | 0.12 |

Q. How does the iodine substituent influence electronic properties in heterocyclic transformations?

- Methodological Answer :

- Cyclic Voltammetry : Iodine’s inductive effect lowers the reduction potential (e.g., E1/2 = −1.2 V vs. SCE for iodinated vs. −0.9 V for brominated derivatives) .

- Hammett Constants : The σp value of iodine (0.18) affects reaction rates in SNAr substitutions compared to bromine (σp = 0.23) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.